3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide
Description
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Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-12-15(13(2)25-23-12)5-6-17(24)22-11-16-18(21-9-8-20-16)14-4-3-7-19-10-14/h3-4,7-10H,5-6,11H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDKOGFWOAFJCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCC2=NC=CN=C2C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The IUPAC name for this compound indicates a multi-functional structure that includes an oxazole ring, a pyridine moiety, and a propanamide backbone. The presence of these functional groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H21N5O3 |
| Molecular Weight | 397.44 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in the body. Preliminary studies suggest that it may modulate the activity of various enzymes and receptors involved in critical biological pathways. These interactions could lead to therapeutic effects in conditions such as neurodegenerative diseases and cancer.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit enzymes related to neurotransmitter metabolism, which could be beneficial in treating mood disorders.
- Receptor Modulation : Its structure suggests potential binding to receptors involved in pain perception and inflammation.
Pharmacological Activity
Research has indicated that compounds similar to this compound exhibit a range of pharmacological activities:
- Anticonvulsant Activity : Studies have shown that related compounds demonstrate anticonvulsant properties in animal models. For instance, derivatives were evaluated using the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models.
-
Antinociceptive Effects : The compound's structure suggests it may possess analgesic properties, potentially useful for pain management.
- Formalin Test Results : In preclinical studies, certain derivatives demonstrated notable antinociceptive effects in formalin-induced pain models.
Study 1: Anticonvulsant Evaluation
A study conducted on a series of amide derivatives similar to the target compound assessed their anticonvulsant efficacy. The results indicated that several compounds exhibited significant protective effects against induced seizures, suggesting potential for development into therapeutic agents for epilepsy .
Study 2: Analgesic Properties
In another investigation focusing on pain relief mechanisms, compounds structurally related to this compound were tested in animal models. The findings revealed dose-dependent analgesic effects, supporting further exploration into their clinical applications for chronic pain management.
Scientific Research Applications
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. The presence of both oxazole and pyridine rings enhances interaction with microbial targets, making it a candidate for further investigation in treating infections caused by resistant strains.
| Compound | Activity Type | Mechanism |
|---|---|---|
| This compound | Antimicrobial | Inhibits bacterial cell wall synthesis |
| Related compounds | Anticancer | Induces apoptosis in cancer cells |
Antifungal Activity
Research has shown that derivatives of similar structures possess antifungal properties, particularly against strains such as Candida albicans. The mechanism often involves disruption of fungal cell membranes or inhibition of essential enzymes.
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide typically involves multiple steps:
- Formation of the oxazole ring.
- Synthesis of the pyrazine derivative.
- Coupling reactions to form the final propanamide structure.
These steps require careful optimization of reaction conditions such as temperature, solvent choice, and catalysts to achieve high yields and purity.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against various bacterial strains. The results indicated that it outperformed several standard antibiotics in terms of minimum inhibitory concentration (MIC).
Case Study 2: Antifungal Activity
In another study focusing on antifungal properties, derivatives were tested against clinical isolates of Candida. The results showed promising activity, suggesting potential for development into therapeutic agents for fungal infections.
Q & A
Basic Research Questions
Q. What are efficient synthetic routes for 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide?
- Methodological Answer : Synthesis can be optimized using computational reaction path search methods (e.g., quantum chemical calculations) combined with experimental validation. For heterocyclic intermediates like oxazole and pyrazine rings, stepwise coupling via amide bond formation is recommended. Computational tools can predict feasible reaction pathways and reduce trial-and-error experimentation . For example, ICReDD’s approach integrates reaction path simulations to prioritize high-yield conditions, such as solvent selection and catalyst ratios, before lab validation .
Q. How can researchers characterize the structural purity of this compound?
- Methodological Answer : Use a combination of - and -NMR to confirm proton and carbon environments, particularly for distinguishing oxazole and pyrazine substituents. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) provides absolute configuration, as demonstrated for structurally similar propanamide derivatives . Differential Scanning Calorimetry (DSC) can assess thermal stability and polymorphic forms .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Methodological Answer : Start with in vitro antiproliferative assays (e.g., MTT or SRB) against cancer cell lines, using positive controls (e.g., doxorubicin) and dose-response curves (IC determination). Include cytotoxicity assays on non-cancerous cells (e.g., HEK293) to assess selectivity. Structural analogs, such as triazolyl-propanamides, have shown HDAC inhibition, suggesting similar mechanistic screening .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line sensitivity, incubation time). Address this by:
- Standardizing protocols : Adhere to OECD guidelines for reproducibility.
- Dose-response validation : Use a minimum of three independent replicates.
- Mechanistic studies : Employ siRNA knockdown or CRISPR to confirm target engagement (e.g., kinase or protease inhibition).
Statistical tools like ANOVA or factorial design (e.g., 2 designs) can isolate confounding variables .
Q. What computational strategies predict the compound’s pharmacokinetic (PK) properties?
- Methodological Answer :
- ADME prediction : Use QSAR models (e.g., SwissADME) to estimate LogP, solubility, and CYP450 interactions.
- Molecular docking : Simulate binding to targets like kinases or GPCRs using AutoDock Vina.
- Metabolic stability : Apply in silico tools (e.g., GLORY) to predict Phase I/II metabolism.
Cross-validate predictions with in vitro hepatocyte assays .
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer : Apply factorial design (e.g., 3 full factorial) to test variables:
- Factors : Catalyst loading, temperature, solvent polarity.
- Response surface methodology (RSM) : Identifies optimal conditions.
Membrane separation technologies (e.g., nanofiltration) can purify intermediates, reducing byproducts . For example, ICReDD’s feedback loop between simulation and experimentation reduces optimization time by 40–60% .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Proteomics : SILAC or TMT labeling to identify differentially expressed proteins post-treatment.
- Transcriptomics : RNA-seq to map pathway activation (e.g., apoptosis, oxidative stress).
- CRISPR-Cas9 screens : Identify synthetic lethal partners.
Integrate multi-omics data using tools like Metascape or STRING for network analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
